molecular formula C16H16N4O B7539206 N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide

Cat. No. B7539206
M. Wt: 280.32 g/mol
InChI Key: ZEAYUFZTNIOMBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide, also known as MPAQ, is a chemical compound that has been studied for its potential use in scientific research. MPAQ is a quinoline derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide is not fully understood. However, it has been suggested that N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide may inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide may also inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels may improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have anticancer and Alzheimer's disease treatment potential. However, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide has some limitations. It has low solubility in water, which can make it difficult to use in experiments. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide also has low stability, which can lead to degradation over time.

Future Directions

There are several future directions for the study of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide. One direction is to study its potential use in the treatment of other diseases, such as Parkinson's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide and its effects on the body.
In conclusion, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide is a chemical compound that has been studied for its potential use in scientific research. It has been shown to have anticancer and Alzheimer's disease treatment potential, as well as other biochemical and physiological effects. While it has some limitations, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide has several advantages for lab experiments. There are several future directions for the study of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide, including its potential use in the treatment of other diseases and the study of its mechanism of action.

Synthesis Methods

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide can be synthesized using various methods, including the reaction of 8-chloroquinoline with N-methyl-N-[(1-methylpyrazol-4-yl)methyl]amine in the presence of a base. Another method involves the reaction of 8-hydroxyquinoline with N-methyl-N-[(1-methylpyrazol-4-yl)methyl]amine in the presence of a coupling agent. The yield of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide synthesis can range from 30-80%.

Scientific Research Applications

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide has been studied for its potential use in scientific research. It has been shown to have anticancer activity in vitro against various cancer cell lines, including breast, lung, and colon cancer. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity, which is responsible for the breakdown of acetylcholine in the brain.

properties

IUPAC Name

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-19(10-12-9-18-20(2)11-12)16(21)14-7-3-5-13-6-4-8-17-15(13)14/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAYUFZTNIOMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(C)C(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide

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